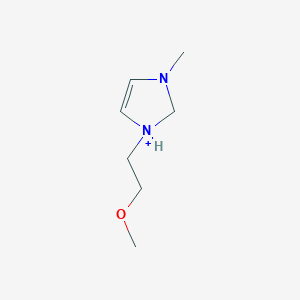
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is a compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring substituted with a methoxyethyl group and a methyl group, which imparts specific chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct solubility and reactivity properties. Its methoxyethyl group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and industrial processes .
Properties
CAS No. |
174899-67-3 |
|---|---|
Molecular Formula |
C7H15N2O+ |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2O/c1-8-3-4-9(7-8)5-6-10-2/h3-4H,5-7H2,1-2H3/p+1 |
InChI Key |
YVXWWIPQSJWDAL-UHFFFAOYSA-O |
Canonical SMILES |
CN1C[NH+](C=C1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















